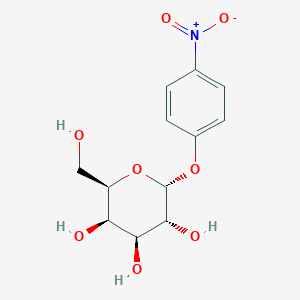

4-Nitrophenyl a-D-galactopyranoside

Overview

Description

4-Nitrophenyl-alpha-D-galactopyranoside is a synthetic compound widely used in biochemical research. It serves as a substrate for alpha-galactosidase, an enzyme that hydrolyzes the glycosidic bond in galactosides. This compound is particularly valuable in enzymatic assays due to its chromogenic properties, which allow for easy detection and quantification of enzyme activity .

Mechanism of Action

Target of Action

4-Nitrophenyl α-D-galactopyranoside, also known as p-Nitrophenyl alpha-D-galactopyranoside or 4-nitrophenyl-alpha-D-galactopyranoside, primarily targets α-galactosidase , an enzyme that hydrolyzes the terminal alpha-galactosyl moieties from glycolipids and glycoproteins .

Mode of Action

This compound acts as a chromogenic substrate for α-galactosidase . When α-galactosidase acts on 4-Nitrophenyl α-D-galactopyranoside, it cleaves the compound, resulting in the release of 4-nitrophenol (pNP) . The amount of released pNP is significantly increased when 4-Nitrophenyl α-D-galactopyranoside is used as a substrate .

Biochemical Pathways

The action of 4-Nitrophenyl α-D-galactopyranoside is involved in the glycoside hydrolase pathway . The cleavage of this compound by α-galactosidase leads to the liberation of galactose residues . This process is fundamental to the degradation of glycolipids and glycoproteins in the body.

Pharmacokinetics

Its solubility in methanol is reported to be 100 mg/ml , which could potentially influence its absorption and distribution in the body.

Result of Action

The cleavage of 4-Nitrophenyl α-D-galactopyranoside by α-galactosidase results in the release of 4-nitrophenol (pNP), a yellow-colored compound . This color change can be used to detect the activity of α-galactosidase, making 4-Nitrophenyl α-D-galactopyranoside a useful tool in biochemical assays .

Action Environment

The action of 4-Nitrophenyl α-D-galactopyranoside is influenced by the pH of the environment . The amount of pNP liberated from the compound is significantly higher at pH 4.0 compared to other pH levels . Therefore, the efficacy of this compound as a substrate for α-galactosidase can be influenced by the pH of the environment. Additionally, the compound should be stored at -20°C and protected from light to maintain its stability.

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl a-D-galactopyranoside interacts with the enzyme α-galactosidase . When used as a substrate in a reaction catalyzed by α-galactosidase, the amount of released p-nitrophenol (pNP) is significantly increased . This interaction allows for the detection and quantification of α-galactosidase activity in various biological samples .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for α-galactosidase . The enzymatic hydrolysis of this compound can influence cellular processes, including metabolic pathways and signal transduction

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with α-galactosidase . When this compound is used as a substrate in a reaction catalyzed by α-galactosidase, it is hydrolyzed to yield galactose and 4-nitrophenol . The release of 4-nitrophenol can be quantified spectrophotometrically, providing a measure of α-galactosidase activity .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its use as a substrate for α-galactosidase . The compound is stable under standard storage conditions

Metabolic Pathways

This compound is involved in the metabolic pathway related to the activity of the enzyme α-galactosidase . The hydrolysis of this compound by α-galactosidase yields galactose and 4-nitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl-alpha-D-galactopyranoside typically involves the chemical modification of D-galactose. The process begins with the nitration of phenyl compounds using nitric acid and sulfuric acid, which introduces the nitro group to the phenyl ring. This nitrated phenyl compound is then coupled with D-galactose to form 4-nitrophenyl-alpha-D-galactopyranoside .

Industrial Production Methods: Industrial production of 4-nitrophenyl-alpha-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization from water or aqueous ethanol .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl-alpha-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by alpha-galactosidase. This hydrolysis results in the release of 4-nitrophenol, which can be detected colorimetrically .

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in aqueous solutions at an optimal pH of around 4.0. Alpha-galactosidase is the common enzyme used to catalyze this reaction .

Major Products: The major product of the hydrolysis of 4-nitrophenyl-alpha-D-galactopyranoside is 4-nitrophenol, which is a chromogenic compound that can be easily quantified .

Scientific Research Applications

4-Nitrophenyl-alpha-D-galactopyranoside is extensively used in scientific research, particularly in enzymology and biochemistry. Its primary application is as a substrate for alpha-galactosidase assays, where it helps in the detection and quantification of enzyme activity. This compound is also used in studies involving enzyme kinetics, protein-carbohydrate interactions, and structural biology .

In the field of medicine, 4-nitrophenyl-alpha-D-galactopyranoside is used to study the activity of alpha-galactosidase in various biological samples, which can provide insights into certain metabolic disorders . In industry, it is used in the production of diagnostic kits and research reagents .

Comparison with Similar Compounds

4-Nitrophenyl-alpha-D-galactopyranoside is similar to other nitrophenyl glycosides, such as 4-nitrophenyl-beta-D-galactopyranoside and 4-nitrophenyl-alpha-D-glucopyranoside. These compounds also serve as substrates for their respective glycosidases and are used in similar enzymatic assays .

4-nitrophenyl-alpha-D-galactopyranoside is unique in its specificity for alpha-galactosidase, making it particularly valuable in studies involving this enzyme. Other similar compounds include:

- 4-Nitrophenyl-beta-D-galactopyranoside

- 4-Nitrophenyl-alpha-D-glucopyranoside

- 4-Nitrophenyl-beta-D-glucopyranoside

These compounds differ in the type of glycosidic bond and the specific enzyme they target, which influences their applications in biochemical research.

Properties

IUPAC Name |

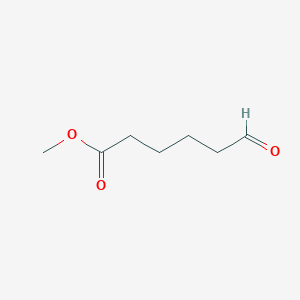

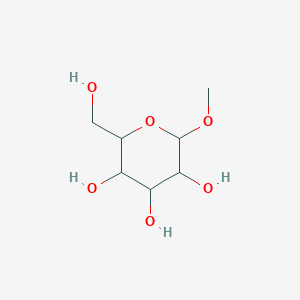

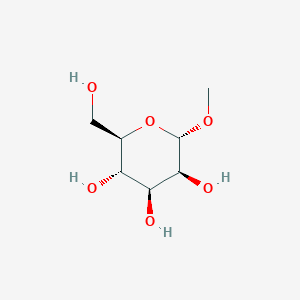

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-IIRVCBMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294432 | |

| Record name | p-Nitrophenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7493-95-0 | |

| Record name | p-Nitrophenyl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl alpha-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: PNPG acts as a substrate analog for various enzymes, primarily α-galactosidases and the lactose permease of Escherichia coli (LacY).

- α-Galactosidase: PNPG binds to the active site of α-galactosidase, mimicking the natural substrate. The enzyme hydrolyzes the glycosidic bond, releasing p-nitrophenol, which can be detected spectrophotometrically. [, , , , ]

- Lactose permease: PNPG binds to LacY, mimicking lactose, and competitively inhibits lactose transport. This interaction helps elucidate the mechanism of lactose/proton symport and substrate recognition by the permease. [, , , , , , , , , , , , , ]

ANone: - Molecular Formula: C12H15NO8- Molecular Weight: 301.25 g/mol- Spectroscopic data: While specific spectroscopic data is not provided in the provided research papers, PNPG's structure can be confirmed using techniques like NMR spectroscopy and mass spectrometry. Its p-nitrophenyl group exhibits characteristic UV-Vis absorbance, facilitating its use in enzyme assays.

A: PNPG itself does not possess catalytic properties. It serves as a substrate analog for studying the catalytic properties of enzymes like α-galactosidases and lactose permease. [, , , , ]

A: While the provided research primarily focuses on experimental approaches, computational modeling can be used to study PNPG's interaction with enzymes. Docking studies can predict binding affinities and explore the structural basis for substrate recognition. []

ANone: Modifying PNPG's structure impacts its interaction with enzymes.

- Deoxy derivatives: Replacing hydroxyl groups with deoxy groups at C-2, C-3, C-4, and C-6 of the galactopyranoside ring significantly reduces binding affinity to lactose permease. The C-4 hydroxyl group is identified as the major determinant for ligand binding. []

- Methoxy substitutions: Introducing methoxy groups at C-3, C-4, and C-6 significantly diminishes binding, while the C-2 methoxy analogue binds almost normally, indicating the importance of hydrogen bonding interactions. []

- Aglycon modifications: Studies with β-galactosidase revealed that modifying the aglycon moiety of PNPG significantly affects inhibitory activity. Cyclic aliphatic and linear amine derivatives exhibit higher inhibition compared to benzylamine derivatives. []

ANone: The provided research primarily utilizes PNPG as a substrate in enzymatic assays, providing limited information about its stability under various conditions or formulation strategies. Standard practices for chemical storage and handling should be followed.

ANone: PNPG's use as a substrate for studying α-galactosidases and lactose permease emerged alongside the development of enzyme kinetics and membrane transport studies. Key milestones include:

- Early studies on lactose permease: PNPG was used in early research on the lactose permease of E. coli, characterizing its binding properties and the influence of energy coupling on substrate affinity. [, , , ]

- Site-directed mutagenesis studies: PNPG played a crucial role in elucidating the role of specific amino acid residues in substrate binding and transport by the lactose permease. [, , , , , , ]

- Mechanistic studies of α-galactosidases: PNPG has been extensively used to characterize the kinetic properties, substrate specificity, and mechanisms of action of α-galactosidases from various sources. [, , , , , ]

ANone: While primarily a biochemical tool, PNPG's applications extend to:

- Biotechnology: Research on α-galactosidases, utilizing PNPG as a substrate, has implications for applications in food processing (e.g., removal of raffinose oligosaccharides from legumes) and biofuel production. [, , ]

- Drug discovery: Characterizing enzyme inhibitors, potentially using modified PNPG derivatives, can aid in developing therapeutics targeting specific enzymes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)

![1-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13715.png)